4-Benzoylisophthalic acid
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Overview
Description
4-Benzoylisophthalic acid is an organic compound with the molecular formula C15H10O5 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylisophthalic acid typically involves the Friedel-Crafts acylation of isophthalic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylisophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-hydroxyisophthalic acid.
Substitution: Formation of nitro derivatives of this compound.
Scientific Research Applications
4-Benzoylisophthalic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of 4-Benzoylisophthalic acid involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Isophthalic acid: Lacks the benzoyl group, leading to different chemical reactivity and applications.
Terephthalic acid: Similar structure but with different substitution patterns on the benzene ring.
Benzoic acid: Simpler structure with only one carboxyl group.
Uniqueness: 4-Benzoylisophthalic acid’s unique structure, with both benzoyl and carboxyl groups, allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
40786-99-0 |
---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
4-benzoylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)11-7-6-10(14(17)18)8-12(11)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
IPRJQOGCIFOIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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